Fluorure de 4-fluorobenzènesulfonyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-fluorobenzenesulfonyl fluoride and related compounds involves innovative methods that enhance efficiency and yield. For instance, the automated radiosynthesis of no-carrier-added 4-[18F]fluoroiodobenzene, a versatile building block in 18F radiochemistry, showcases advanced techniques in obtaining high-purity products (Way & Wuest, 2014). Furthermore, the use of photocatalytic fluorination for the synthesis of acyl fluorides from aldehydes represents a novel approach, highlighting the evolution of synthesis strategies in fluorine chemistry (Meanwell et al., 2018).

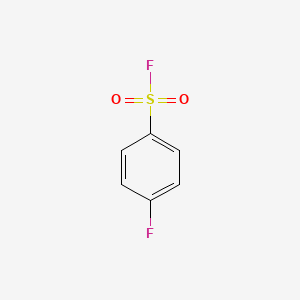

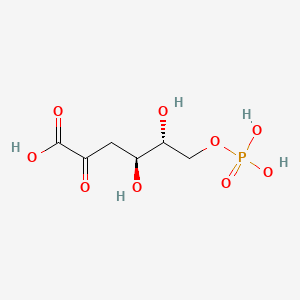

Molecular Structure Analysis

The molecular structure of 4-fluorobenzenesulfonyl fluoride plays a crucial role in its reactivity and applications. Detailed structural analysis is essential for understanding its interaction with other molecules and the outcome of chemical reactions. However, specific studies focusing solely on the molecular structure analysis of 4-fluorobenzenesulfonyl fluoride were not identified in the search results, indicating a potential gap in the literature.

Chemical Reactions and Properties

4-Fluorobenzenesulfonyl fluoride participates in a variety of chemical reactions, serving as a key intermediate in the synthesis of complex molecules. The reactivity of 4-fluorobenzenesulfonyl fluoride is exemplified in its use in the synthesis of α-fluoroimines via a copper-catalyzed reaction with diarylacetylenes and N-fluorobenzenesulfonimide, demonstrating its versatility in organic synthesis (Yip et al., 2017).

Physical Properties Analysis

The physical properties of 4-fluorobenzenesulfonyl fluoride, such as boiling point, melting point, and solubility, are crucial for its handling and application in various chemical processes. These properties are determined by its molecular structure and contribute to its stability and reactivity under different conditions. The specific physical properties of 4-fluorobenzenesulfonyl fluoride were not directly covered in the identified literature.

Chemical Properties Analysis

The chemical properties of 4-fluorobenzenesulfonyl fluoride, including its reactivity, stability, and compatibility with various chemical reagents, underpin its utility in the synthesis of fluorinated compounds. The enzyme-catalyzed synthesis of fluorinated compounds showcases the growing interest in incorporating fluorine atoms into organic molecules to enhance their functions and performance, underscoring the importance of compounds like 4-fluorobenzenesulfonyl fluoride (Cheng & Ma, 2021).

Applications De Recherche Scientifique

Synthèse des fluorures de sulfonyle

Fluorure de 4-fluorobenzènesulfonyle: est utilisé dans la synthèse de divers fluorures de sulfonyle. Ces composés sont précieux dans différents domaines de la chimie en raison de leur équilibre stabilité-réactivité. Ils servent d'intermédiaires dans la production de molécules plus complexes et sont essentiels à l'enrichissement de la bibliothèque de fluorures de sulfonyle .

Sondes de biologie chimique

En biologie chimique, le This compound agit comme une sonde covalente. Il cible des acides aminés ou des protéines spécifiques avec son électrophilie compatible, permettant le marquage efficace des résidus du site actif. Cette application est cruciale pour comprendre les fonctions et les interactions des protéines .

Développement d'inhibiteurs de protéase

Ce composé est essentiel dans le développement d'inhibiteurs de protéase. En réagissant avec les acides aminés du site actif, il peut inactiver les enzymes, conduisant à la création d'inhibiteurs de protéase de type SF. Un exemple comprend l'inhibiteur de la sérine protéase couramment utilisé Pefabloc® .

Applications antibactériennes

This compound: a montré une efficacité dans la destruction des bactéries Gram-négatives. Le groupe sulfonylfluorure réagit avec les protéines cibles, soit directement, soit par l'intermédiaire d'un intermédiaire, pour exercer ses propriétés antibactériennes .

Imagerie diagnostique

Le composé a une valeur significative en imagerie diagnostique, en particulier en tomographie par émission de positons (TEP). Il est utilisé dans la synthèse de biomarqueurs marqués au 18F, tels que le [18F]4-formylbenzènesulfonylfluorure ([18F]FBSF), qui sont essentiels à l'imagerie TEP dans le diagnostic médical .

Facilitation de la découverte de médicaments

En raison de son profil de réactivité unique, le This compound est un acteur clé dans la découverte de médicaments. Il peut être utilisé pour modifier la structure chimique des candidats médicaments, améliorant leur efficacité ou réduisant les effets secondaires. Son rôle dans la synthèse de divers fluorures de sulfonyle contribue à la découverte de nouveaux agents thérapeutiques .

Safety and Hazards

Orientations Futures

The use of fluorine-containing compounds has grown in popularity in various fields of chemistry . The unique properties of fluorine have contributed to significant applications and improvements in various dye scaffolds such as BODIPY, rhodamine, phthalocyanine, and cyanine .

Relevant Papers The paper “Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride” discusses the use of 4-Fluorobenzenesulfonyl chloride as an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports . Another paper “Synthesis and Applications of Selected Fluorine-Containing Fluorophores” discusses the benefits of fluorine-containing small molecules in improving the quality and efficiency of many applications of these compounds .

Mécanisme D'action

Target of Action

4-Fluorobenzenesulfonyl fluoride, due to the strong electron-withdrawing property of its fluoride atom, is found to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports . It primarily targets primary or secondary hydroxyl groups present in these biologicals .

Mode of Action

This compound interacts with its targets by reacting rapidly with primary or secondary hydroxyl groups at ambient temperature and pressure . This reaction forms 4-fluorobenzenesulfonate leaving groups , which can then be used for further chemical reactions or modifications.

Biochemical Pathways

It’s known that the compound plays a crucial role in the covalent attachment of biologicals to solid supports . This suggests that it may influence pathways related to protein modification and cellular signaling.

Result of Action

The primary result of the action of 4-Fluorobenzenesulfonyl fluoride is the formation of 4-fluorobenzenesulfonate leaving groups . These groups can then be used for the covalent attachment of biologicals to a variety of solid supports . This can lead to significant changes in the molecular and cellular properties of these biologicals, potentially influencing their function and activity.

Action Environment

The action of 4-Fluorobenzenesulfonyl fluoride can be influenced by various environmental factors. For instance, the reaction with hydroxyl groups occurs at ambient temperature and pressure , suggesting that changes in these conditions could potentially affect the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

4-Fluorobenzenesulfonyl fluoride plays a crucial role in biochemical reactions, primarily as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin, trypsin, and other serine proteases by forming a covalent bond with the serine residue in the active site of these enzymes . This interaction effectively inhibits the enzymatic activity, making 4-Fluorobenzenesulfonyl fluoride a valuable tool in studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of 4-Fluorobenzenesulfonyl fluoride on various cell types and cellular processes are profound. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular processes, including digestion, immune response, and blood coagulation . By inhibiting these enzymes, 4-Fluorobenzenesulfonyl fluoride can alter cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 4-Fluorobenzenesulfonyl fluoride exerts its effects through the inhibition of serine proteases. The compound binds covalently to the serine residue in the active site of these enzymes, preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular responses, as the normal proteolytic processes are disrupted.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluorobenzenesulfonyl fluoride can change over time. The compound is relatively stable, but its inhibitory effects on enzymes can diminish as it degrades or is metabolized by cells . Long-term exposure to 4-Fluorobenzenesulfonyl fluoride in in vitro or in vivo studies has shown that it can lead to sustained inhibition of serine proteases, affecting cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of 4-Fluorobenzenesulfonyl fluoride vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity . At higher doses, 4-Fluorobenzenesulfonyl fluoride can lead to adverse effects, including toxicity and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

4-Fluorobenzenesulfonyl fluoride is involved in metabolic pathways that include its interaction with serine proteases. The compound can be metabolized by cells, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of 4-Fluorobenzenesulfonyl fluoride in biochemical reactions.

Transport and Distribution

Within cells and tissues, 4-Fluorobenzenesulfonyl fluoride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 4-Fluorobenzenesulfonyl fluoride is critical for its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its inhibitory effects on serine proteases and other target biomolecules, contributing to its overall biochemical activity.

Propriétés

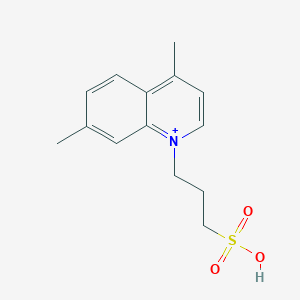

IUPAC Name |

4-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJKUTUQZZVWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190275 | |

| Record name | 4-Fluorobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

368-85-4 | |

| Record name | 4-Fluorobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was 4-fluorobenzenesulfonyl fluoride used in the study and what information did it provide?

A: In the study by [], 4-fluorobenzenesulfonyl fluoride was employed as an inhibitor for the enzyme subtilisin Carlsberg. This inhibition allowed researchers to probe the enzyme's active site environment. By analyzing the 19F chemical shifts of the bound inhibitor, the researchers were able to draw conclusions about changes in active-site polarity upon enzyme activation in different organic solvents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-[[(3-nitrophenyl)-oxomethyl]hydrazo]-2-oxoacetamide](/img/structure/B1230573.png)

![5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)

![6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide](/img/structure/B1230579.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)